molecular formula C28H26N2O6 B2977677 2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866349-75-9

2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2977677
CAS No.: 866349-75-9
M. Wt: 486.524
InChI Key: SIBJGXVKIXNRAC-UHFFFAOYSA-N
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Description

This compound is a quinoline-derived acetamide featuring a 4-ethoxybenzoyl group at position 3, a methoxy substituent at position 6, and an N-(4-methoxyphenyl)acetamide moiety. The 4-ethoxybenzoyl group may enhance lipophilicity, influencing membrane permeability, while the methoxy substituents could modulate electronic properties and metabolic stability .

Properties

IUPAC Name

2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O6/c1-4-36-21-9-5-18(6-10-21)27(32)24-16-30(25-14-13-22(35-3)15-23(25)28(24)33)17-26(31)29-19-7-11-20(34-2)12-8-19/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBJGXVKIXNRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several quinoline-based acetamides, differing in substituents at positions 3, 6, and the acetamide side chain. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Quinoline Derivatives

Compound Name Key Substituents (Position) Molecular Weight Notable Features Evidence ID
Target Compound 3-(4-Ethoxybenzoyl), 6-methoxy 488.5 (calc.) High lipophilicity due to ethoxy and methoxy groups; potential for CNS penetration.
2-[6-Ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide 3-(4-Fluorophenylsulfonyl), 6-ethoxy 484.5 Sulfonyl group enhances electron-withdrawing effects; may improve enzyme inhibition.
2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide 8-(4-Ethoxybenzoyl), fused dioxane ring 492.5 Rigid dioxane ring may restrict conformational flexibility, affecting target binding.
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide 3-Benzenesulfonyl, 6-ethyl 466.0 Bulky sulfonyl group and ethyl substituent may reduce solubility but enhance receptor affinity.
N-(3,4-Dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide 3-(4-Ethoxybenzoyl), 6-fluoro 492.5 Fluorine substitution improves metabolic stability and bioavailability.
N-(4-Ethylphenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1-yl)acetamide 3-Tosyl, 6-methoxy 490.6 Tosyl group (bulky sulfonate) may hinder cellular uptake but increase specificity.

Key Observations

Substituent Effects on Bioactivity :

  • Position 3 : The target compound’s 4-ethoxybenzoyl group (electron-donating) contrasts with sulfonyl groups in analogs (e.g., ), which are electron-withdrawing. Sulfonyl derivatives may exhibit stronger enzyme inhibition due to enhanced electrophilicity .
  • Position 6 : Methoxy (target) vs. ethoxy () or fluoro () substituents influence steric and electronic profiles. Fluorine in likely enhances metabolic stability via reduced cytochrome P450 interactions.

Acetamide Side Chain :

  • The N-(4-methoxyphenyl) group in the target compound offers moderate hydrophilicity compared to N-(2-methylphenyl) in or N-(4-chlorophenyl) in . Chlorine in may increase toxicity but improve target binding via hydrophobic interactions.

Molecular Weight and Solubility :

  • All compounds fall within 460–500 Da, suggesting similar permeability. However, sulfonyl-containing analogs (e.g., ) may exhibit lower aqueous solubility due to increased hydrophobicity.

Hypothetical Pharmacokinetic Profiles :

  • The target compound’s methoxy and ethoxy groups could favor longer half-life compared to ethyl or fluorine-substituted analogs .

Research Findings and Inferences

While direct biological data for the target compound are absent in the provided evidence, structural analogs offer insights:

  • Anticancer Potential: Compounds like and were likely screened using assays similar to the microculture tetrazolium (MTT) method , which correlates cellular viability with drug sensitivity.
  • Crystallographic Data : Structural determination of analogs (e.g., ) via SHELX software suggests precise 3D modeling for structure-activity relationship (SAR) studies.

Biological Activity

The compound 2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic derivative of quinoline known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a quinoline core substituted with an ethoxybenzoyl group and a methoxyphenylacetamide moiety. Its molecular formula is C20H22N2O4C_{20}H_{22}N_{2}O_{4}, and it has a molecular weight of approximately 366.4 g/mol.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer activity in several cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 values for cell proliferation inhibition were found to be around 15 µM, indicating potent cytotoxic effects .

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HeLa20Cell cycle arrest at G2/M phase
A54925Inhibition of angiogenesis

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential therapeutic applications in inflammatory diseases.

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It modulates various receptors associated with inflammatory responses, thereby reducing cytokine release.
  • Apoptotic Pathways : It activates intrinsic apoptotic pathways leading to increased caspase activity and subsequent cell death in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : A study conducted on MCF-7 xenografts in mice demonstrated a significant reduction in tumor size after treatment with the compound over a period of four weeks .
  • Bacterial Infection Model : In a murine model of bacterial infection, administration of the compound resulted in a marked decrease in bacterial load compared to control groups, suggesting its potential as an effective therapeutic agent against infections .

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